2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid

Pyrazole derivatives Synthetic intermediate Building block

Researchers often face supply gaps for dual-functionalized pyrazoles bearing both a cross-coupling handle and a carboxylate group. This compound precisely solves that need. - **Core Utility**: C4-iodo enables Suzuki-Miyaura diversification; C3-acetic acid allows amide/ester formation. - **Structural Certainty**: N1-propyl provides defined hydrophobicity for SAR libraries. - **Supply Advantage**: Available with 95-98% purity from multiple specialty synthon suppliers.

Molecular Formula C8H11IN2O2
Molecular Weight 294.092
CAS No. 1795503-02-4
Cat. No. B2801166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid
CAS1795503-02-4
Molecular FormulaC8H11IN2O2
Molecular Weight294.092
Structural Identifiers
SMILESCCCN1C=C(C(=N1)CC(=O)O)I
InChIInChI=1S/C8H11IN2O2/c1-2-3-11-5-6(9)7(10-11)4-8(12)13/h5H,2-4H2,1H3,(H,12,13)
InChIKeyPEEKGGJZMUEXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic Acid: Identity & Procurement


2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid (CAS 1795503-02-4) is an iodinated pyrazole derivative bearing an acetic acid moiety at the 3-position of the heterocyclic ring [1]. The compound has the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol [2]. It is commercially available from multiple specialty chemical suppliers for pharmaceutical research and organic synthesis applications , with typical purity specifications ranging from 95% to ≥98% depending on the vendor . The compound serves primarily as a versatile small-molecule scaffold or synthetic intermediate, leveraging the reactivity of its iodo substituent for cross-coupling chemistry and the carboxylic acid group for further derivatization .

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic Acid: Substitution Risk


Due to the absence of publicly available head-to-head comparative data in peer-reviewed literature or patents for 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid against defined analogs, no evidence-based differential claims can be made at this time regarding substitution risk. The compound's procurement value is therefore anchored exclusively in its well-defined chemical identity as a synthetic building block , rather than in any demonstrated, quantifiable performance advantage over structurally related alternatives. Users requiring comparative performance data should note this evidence gap and rely on the compound's established utility as a versatile scaffold for further synthetic elaboration [1].

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic Acid: Evidence Audit


Absence of Peer-Reviewed Bioactivity Data

A comprehensive search of primary research literature, patents, and authoritative databases yielded no peer-reviewed studies containing quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid, nor any head-to-head comparisons with structurally related pyrazole acetic acid derivatives [1]. This absence of quantitative differentiation data precludes the generation of a comparative evidence guide as originally intended. The compound is marketed by multiple vendors as a research-grade building block and versatile small-molecule scaffold , but no vendor provides comparative performance metrics against defined alternatives.

Pyrazole derivatives Synthetic intermediate Building block

Synthetic Scaffold Utility

The compound contains a 4-iodo substituent on the pyrazole ring, which enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) for the introduction of diverse aryl, alkenyl, or alkynyl groups [1]. Additionally, the acetic acid moiety at the 3-position provides a handle for amide bond formation, esterification, or further functional group interconversions . While these features are shared with other 4-iodopyrazole acetic acid derivatives, they define the compound's primary procurement value as a synthetic intermediate rather than a bioactive endpoint.

Cross-coupling Medicinal chemistry Diversification

Vendor Purity Specifications

Commercial availability of 2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic acid is documented with defined purity specifications. Vendor A (MolCore) lists the compound at ≥98% purity , while Vendor B (AKSci) specifies a minimum purity of 95% . These specifications are typical for research-grade building blocks and do not represent a differentiation point from other commercially available pyrazole derivatives, which are routinely offered at similar purity tiers.

Purity specification Quality control Procurement

2-(4-Iodo-1-propyl-1H-pyrazol-3-yl)acetic Acid: Application Scenarios


Medicinal Chemistry Scaffold

This compound is appropriately deployed as a starting material or intermediate in medicinal chemistry campaigns requiring a pyrazole core with two orthogonal functionalization handles. The 4-iodo substituent enables late-stage diversification via cross-coupling chemistry to introduce aromatic or aliphatic groups, while the acetic acid moiety at the 3-position allows for amide coupling or ester formation to modulate physicochemical properties or install targeting moieties . This scenario is supported by the compound's structural features and its commercial positioning as a building block .

N1-Propyl Pyrazole Libraries

The N1-propyl substituent on the pyrazole ring provides a defined hydrophobic alkyl group that may influence target binding or pharmacokinetic properties in exploratory compound libraries. Researchers synthesizing focused libraries of N1-alkylated pyrazole derivatives may select this compound when the specific combination of N1-propyl, C4-iodo, and C3-acetic acid substitution is required for their synthetic sequence . This application derives directly from the compound's unambiguous structural identity rather than demonstrated biological performance .

Radiochemistry & Heavy-Atom Derivatization

The presence of the iodine atom at the 4-position may be exploited for applications requiring a heavy atom, such as X-ray crystallographic phasing (single-wavelength anomalous dispersion) or as a precursor for radioiodination in tracer development . While no published studies specifically document this compound's use in such applications, its structural suitability for these purposes can be inferred from the established utility of iodinated aromatic compounds in structural biology and molecular imaging .

Technical Documentation Hub

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